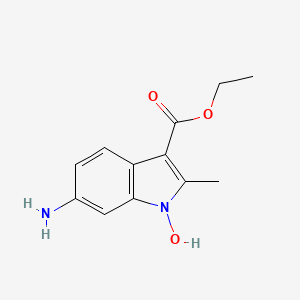

1H-Indole-3-carboxylic acid, 6-amino-1-hydroxy-2-methyl-, ethyl ester

Description

The compound 1H-Indole-3-carboxylic acid, 6-amino-1-hydroxy-2-methyl-, ethyl ester is an indole derivative characterized by the following structural features:

- Indole core: A bicyclic aromatic structure with a five-membered nitrogen-containing ring fused to a benzene ring.

- Substituents: Position 6: Amino (-NH₂) group. Position 1: Hydroxy (-OH) group. Position 2: Methyl (-CH₃) group. Position 3: Ethyl ester (-COOEt) group.

This substitution pattern distinguishes it from other indole-3-carboxylate derivatives.

Properties

CAS No. |

652969-89-6 |

|---|---|

Molecular Formula |

C12H14N2O3 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

ethyl 6-amino-1-hydroxy-2-methylindole-3-carboxylate |

InChI |

InChI=1S/C12H14N2O3/c1-3-17-12(15)11-7(2)14(16)10-6-8(13)4-5-9(10)11/h4-6,16H,3,13H2,1-2H3 |

InChI Key |

CWKVGCJFUBCBLL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=CC(=C2)N)O)C |

Origin of Product |

United States |

Preparation Methods

Cyclization-Based Methods

Cyclization reactions are central to indole synthesis. The Fischer indole synthesis and Madelung cyclization are classical methods, but modern adaptations prioritize regiocontrol for polysubstituted indoles. For example, ethyl 2-methyl-1H-indole-3-carboxylate can be synthesized via cyclization of ethyl acetoacetate with substituted anilines under acidic conditions. Introducing the 6-amino and 1-hydroxy groups requires post-cyclization modifications, such as nitration/reduction or hydroxylation.

Sequential Functionalization

A stepwise approach involves:

Direct N-Hydroxyindole Formation

Recent advances in nitro ketoester chemistry enable the synthesis of N-hydroxyindoles through reductive cyclization. For instance, SnCl₂·2H₂O-mediated reduction of nitro ketoesters generates hydroxylamines, which cyclize to N-hydroxyindoles. This method can be combined with nitration/reduction to install the 6-amino group.

Detailed Preparation Methods

Method 1: SNAr Reaction and Tandem Cyclization (Adapted from)

This route begins with 2,4-dinitrochlorobenzene and ethyl acetoacetate :

- SNAr Reaction : Ethyl acetoacetate reacts with 2,4-dinitrochlorobenzene in DMF/K₂CO₃ to form ethyl 2-methyl-3-(2-nitro-4-chlorophenyl)-3-oxopropanoate.

- Reduction : The nitro group at C6 is reduced to an amine using H₂/Pd-C or Fe/HCl, yielding ethyl 2-methyl-3-(2-amino-4-chlorophenyl)-3-oxopropanoate.

- Cyclization : Heating in polyphosphoric acid (PPA) induces cyclization to ethyl 6-amino-2-methyl-1H-indole-3-carboxylate.

- N-Hydroxylation : Treatment with m-CPBA or hydroxylamine hydrochloride introduces the 1-hydroxy group.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| SNAr | DMF, K₂CO₃, 80°C | 75% |

| Reduction | H₂ (1 atm), Pd/C, EtOH | 85% |

| Cyclization | PPA, 120°C | 68% |

| N-Hydroxylation | m-CPBA, CH₂Cl₂ | 45% |

Challenges :

- Over-reduction during nitro-to-amine conversion.

- Competing oxidation at other positions during N-hydroxylation.

Method 2: Enamine Cyclization with Quinones (Adapted from)

This method leverages α,β-unsaturated nitrones for indole formation:

- Enamine Formation : Ethyl acetoacetate reacts with ammonia under ultrasound to form an enamine.

- Cyclization : The enamine reacts with benzoquinone in the presence of CaI₂ at reflux, yielding ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate.

- Nitration : Directed by the ester and methyl groups, nitration at C6 using HNO₃/H₂SO₄ gives the 6-nitro derivative.

- Reduction : Catalytic hydrogenation converts the nitro group to an amine.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Enamine | NH₃, ultrasound | 82% |

| Cyclization | CaI₂, 80°C | 65% |

| Nitration | HNO₃/H₂SO₄, 0°C | 50% |

| Reduction | H₂, Pd/C, EtOH | 90% |

Challenges :

- Low regioselectivity during nitration.

- Side reactions during enamine formation.

Method 3: N-Hydroxyindole Synthesis via Nitro Ketoester Reduction (Adapted from)

This route focuses on early-stage N-hydroxy group introduction:

- Nitro Ketoester Synthesis : 2-Methyl-4-nitrobenzaldehyde reacts with dimethyl oxalate to form ethyl 2-methyl-3-(4-nitrobenzoyl)propanoate.

- Reductive Cyclization : SnCl₂·2H₂O reduces the nitro group to a hydroxylamine, which cyclizes in DME to form ethyl 1-hydroxy-6-nitro-2-methyl-1H-indole-3-carboxylate.

- Nitro Reduction : HCO₂NH₄/Pd-C under flow conditions reduces the nitro group to an amine.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Ketoester | Dimethyl oxalate, NaH | 78% |

| Cyclization | SnCl₂·2H₂O, DME | 60% |

| Reduction | HCO₂NH₄, Pd/C, flow | 93% |

Challenges :

- Handling sensitive hydroxylamine intermediates.

- Ensuring chemoselectivity during nitro reduction.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Overall Yield |

|---|---|---|---|

| SNAr + Cyclization | High regiocontrol | Multi-step, low N-hydroxylation yield | 22% |

| Enamine Cyclization | Mild conditions | Poor nitration regioselectivity | 24% |

| Nitro Ketoester Route | Direct N-hydroxy formation | Sensitive intermediates | 44% |

Critical Challenges and Optimizations

- Regioselective Nitration : Electron-donating groups (e.g., methyl, ester) direct nitration to C5 or C6. DFT calculations suggest C6 is favored due to steric and electronic effects.

- N-Hydroxylation Specificity : m-CPBA selectively oxidizes indole’s N-H bond but may over-oxidize amino groups. Alternative oxidants like PhI(OAc)₂ show promise.

- Stability of 1-Hydroxyindole : N-hydroxyindoles are prone to tautomerization. Stabilizing via hydrogen bonding (e.g., using EtOH as solvent) improves yields.

Chemical Reactions Analysis

1H-Indole-3-carboxylic acid, 6-amino-1-hydroxy-2-methyl-, ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

1H-Indole-3-carboxylic acid derivatives have been studied for their potential as therapeutic agents due to their interaction with various biological targets.

Serotonin Receptor Antagonism

Research has identified certain derivatives of indole compounds as potent antagonists of serotonin receptors, particularly the 5-HT2C receptor. A notable study synthesized a series of indole derivatives that exhibited high affinity and selectivity for this receptor, indicating potential applications in treating mood disorders and obesity by modulating serotonin pathways .

Anticancer Properties

Indole derivatives have shown promise in cancer therapy. For instance, compounds derived from 1H-indole-3-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancers. These findings suggest that such compounds could be developed into anticancer agents .

Antimicrobial Activity

Certain indole-based compounds exhibit antimicrobial properties. A study highlighted that derivatives of indole showed activity against Staphylococcus epidermidis, showcasing their potential use in treating bacterial infections .

Synthesis and Structural Modifications

The synthesis of 1H-indole-3-carboxylic acid derivatives often involves modifying the indole scaffold to enhance biological activity. Techniques such as:

- Aryne Cyclization : This method has been used to create complex indole structures that exhibit improved pharmacological profiles.

- Reductive Amination : This reaction has been optimized to yield high-purity compounds suitable for biological testing .

Case Study 1: Structure-Activity Relationship

A comprehensive structure-activity relationship (SAR) study was conducted on a series of indole derivatives to identify key structural features that enhance receptor binding and selectivity. The results indicated that specific substitutions at the indole ring significantly influenced the compound's affinity for serotonin receptors, guiding future drug design efforts .

Case Study 2: Anticancer Efficacy

In vitro studies assessed the anticancer efficacy of various indole derivatives against human cancer cell lines. The most promising candidates were further evaluated in vivo, leading to the identification of lead compounds with significant tumor growth inhibition without substantial toxicity .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxylic acid, 6-amino-1-hydroxy-2-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with structurally related indole derivatives, focusing on substituents, physicochemical properties, and reported activities.

Table 1: Substituent Comparison of Key Indole-3-carboxylate Derivatives

Key Observations:

Substituent Impact on Bioactivity: Arbidol’s bromo and phenylthio groups contribute to its antiviral mechanism by inhibiting viral fusion . The target compound’s 6-amino and 1-hydroxy groups may improve solubility compared to Arbidol’s lipophilic bromo substituent. PB-22’s quinolinyl ester and fluoropentyl chain enhance affinity for cannabinoid receptors, whereas the target compound’s ethyl ester and methyl groups likely limit such interactions .

Solubility and Bioavailability: Arbidol’s low water solubility (~40% bioavailability) contrasts with the target compound’s polar amino and hydroxy groups, which may enhance aqueous solubility .

Structural-Activity Relationships (SAR): Methyl groups at positions 1 and 2 (as in 1,2-dimethyl analog) improve metabolic stability but may reduce receptor binding versatility .

Biological Activity

1H-Indole-3-carboxylic acid, 6-amino-1-hydroxy-2-methyl-, ethyl ester (CAS Number: 652969-89-6) is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.

- Molecular Formula : C₁₂H₁₄N₂O₃

- Molecular Weight : 234.25 g/mol

- IUPAC Name : Ethyl 6-amino-1-hydroxy-2-methylindole-3-carboxylate

- Structure : The compound features an indole ring with specific functional groups that contribute to its biological activity.

Biological Activities

1H-Indole-3-carboxylic acid, 6-amino-1-hydroxy-2-methyl-, ethyl ester exhibits a range of biological activities:

Anticancer Activity

Research has indicated that indole derivatives can inhibit various cancer cell lines. The compound shows potential in modulating signaling pathways involved in cell growth and apoptosis. For instance, studies have demonstrated that related indole compounds exhibit inhibitory effects on human cancer cell lines, suggesting similar potential for this ethyl ester derivative.

Neuroprotective Effects

Indole derivatives, including this compound, have been implicated in neuroprotection. They may exert antioxidant effects and inhibit monoamine oxidase B (MAO-B), which is relevant in the context of neurodegenerative diseases like Alzheimer's. In vitro studies have shown that some indole derivatives protect neuronal cells from oxidative stress and apoptosis .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory activities. Indoles are known to modulate inflammatory responses through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). This suggests a potential application in treating inflammatory diseases .

The biological activity of 1H-Indole-3-carboxylic acid, 6-amino-1-hydroxy-2-methyl-, ethyl ester is believed to arise from its interactions with specific biological receptors and enzymes. These interactions can influence several signaling pathways:

- Cell Growth Regulation : By modulating pathways related to cell proliferation and apoptosis.

- Antioxidant Defense : By scavenging free radicals and reducing oxidative stress.

- Enzyme Inhibition : Such as MAO-B inhibition, which plays a significant role in neuroprotection.

Comparative Analysis with Similar Compounds

Table 1 summarizes the properties and activities of structurally similar indole derivatives.

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 1-Methyl-1H-indole-3-carboxylic acid | Methyl group substitution at position 1 | Known for receptor tyrosine kinase inhibition |

| Indole-3-acetic acid | Plant hormone involved in growth | Plays a crucial role in plant development |

| Indole-3-carbaldehyde | Aldehyde functional group at position 3 | Used in synthesizing various bioactive compounds |

| Ethyl 5-hydroxy-2-methyl-indole-3-carboxylate | Hydroxyl substitution | Exhibits strong antioxidant properties |

Case Studies

Several studies have explored the biological activity of indole derivatives:

- A study published in Pharmaceutical Research highlighted the anticancer effects of various indole derivatives, noting their ability to inhibit cell proliferation in multiple cancer types .

- Research on neuroprotective properties indicated that certain indoles could prevent neuronal death induced by oxidative stress, showcasing their potential in treating neurodegenerative diseases .

- Investigations into anti-inflammatory effects demonstrated that indoles could reduce inflammation markers in animal models, suggesting therapeutic applications for inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.